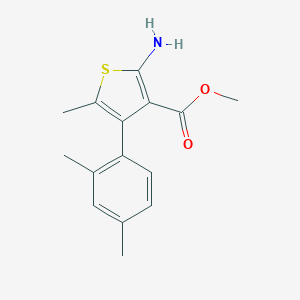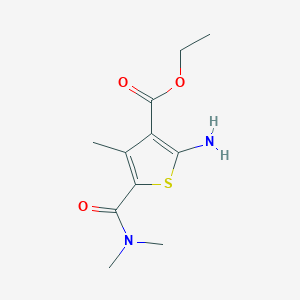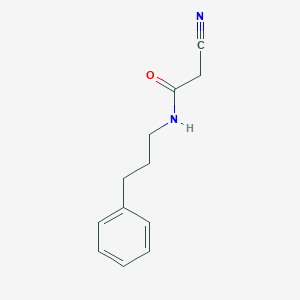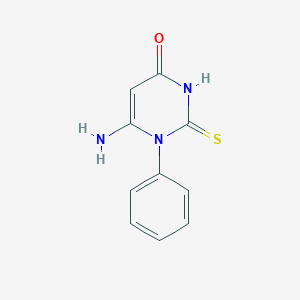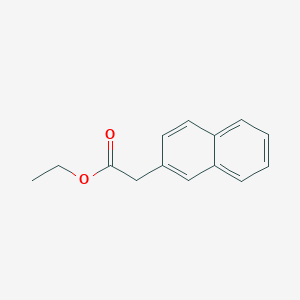
2-萘乙酸乙酯
概述
描述
Ethyl 2-naphthylacetate, also known as ethyl 2-(naphthalen-2-yl)acetate, is a chemical compound with the CAS Number: 2876-70-2 and Molecular Weight: 214.26 . It is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-naphthylacetate were not found in the search results, it’s worth noting that esters like Ethyl 2-naphthylacetate are often synthesized through esterification reactions. This typically involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst .Molecular Structure Analysis
The molecular structure of Ethyl 2-naphthylacetate consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an acetate group via an ethyl bridge . The InChI key for Ethyl 2-naphthylacetate is PZNMRIQALHUBSJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-naphthylacetate is a liquid at room temperature with a melting point of 31-32°C . More specific physical and chemical properties such as its boiling point, density, and solubility were not found in the search results.科学研究应用
有机合成应用: 2-萘乙酸乙酯已在通过炔醇阴离子进行酯同系化中得到探索,证明了其在有机合成过程中的用途 (Reddy 和 Kowalski,2003)。此外,2-(萘-2-基氧基)乙酸乙酯已在超声条件下合成,并由季铵盐在固-液非均相条件下催化,表明其在促进某些有机反应中的潜力 (Abimannan 和 Rajendran,2016).
药理学研究: 合成的 2-萘乙酸乙酯衍生物已被研究其潜在的抗帕金森活性。值得注意的是,某些带有 4-噻唑烷酮的萘衍生物在使用 6-羟基多巴胺损伤的大鼠模型进行的体内抗帕金森筛选研究中显示出显著的活性 (Gomathy 等人,2012).
农业应用: 2-萘乙酸乙酯衍生物(如用作植物生长调节剂的 1-萘乙酸和 2-萘氧基乙酸)已分析其在水果和蔬菜样品中的存在。这项研究强调了它们在农业中的重要性以及在商业产品中需要可靠的检测方法 (Pulgarín 等人,2012).
化学传感和分析: 2-萘乙酸乙酯及其衍生物已用于检测羧酸的方法中。例如,2-(2,3-萘亚氨基)乙基三氟甲磺酸酯已被用作羧酸液相色谱测定的标记剂 (Yasaka 等人,1990).
癌症研究: 已合成 2-萘乙酸乙酯的衍生物 2-[(2-氨基-3-氰基-4-苯乙基-4H-萘并[1,2-b]吡喃-8-基)氧基]乙酸乙酯,并确定了其晶体结构,显示出对某些癌细胞系增殖的明显抑制作用 (Liu 等人,2018).
安全和危害
未来方向
While specific future directions for Ethyl 2-naphthylacetate were not found in the search results, it’s worth noting that research into the properties and potential applications of chemical compounds is ongoing. This compound could potentially be explored further in the context of organic synthesis, materials science, or other relevant fields .
属性
IUPAC Name |
ethyl 2-naphthalen-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMRIQALHUBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292625 | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2876-70-2 | |
| Record name | Ethyl (2-naphthyl)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-naphthylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

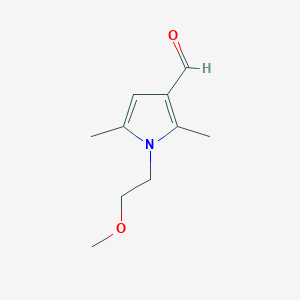

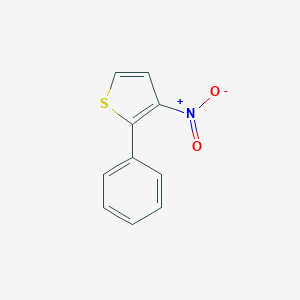

![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)

